molecular formula C22H17N3O6 B11618152 N-(2-methoxyphenyl)-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

N-(2-methoxyphenyl)-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

Cat. No.: B11618152
M. Wt: 419.4 g/mol
InChI Key: HJUXXJBICDLYHE-UHFFFAOYSA-N
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Description

  • N-(2-methoxyphenyl)-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a complex organic compound with a fused isoquinoline and benzoisoquinoline core.
  • Its chemical structure consists of three main components:
    • A 2-methoxyphenyl group (substituted at the nitrogen atom).
    • A 6-nitro-1,3-dioxo-1H-benzo[de]isoquinoline moiety.
    • A propanamide linker.
  • The compound’s systematic name reflects its substituents and connectivity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H17N3O6

    Molecular Weight

    419.4 g/mol

    IUPAC Name

    N-(2-methoxyphenyl)-3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide

    InChI

    InChI=1S/C22H17N3O6/c1-31-18-8-3-2-7-16(18)23-19(26)11-12-24-21(27)14-6-4-5-13-17(25(29)30)10-9-15(20(13)14)22(24)28/h2-10H,11-12H2,1H3,(H,23,26)

    InChI Key

    HJUXXJBICDLYHE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

    Origin of Product

    United States

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